molecular formula C7H4N2O3 B8676117 7-AZAISATOIC ANHYDRIDE

7-AZAISATOIC ANHYDRIDE

Cat. No. B8676117
M. Wt: 164.12 g/mol
InChI Key: CRQKHMDIYZJEGW-UHFFFAOYSA-N
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Patent
US03947416

Procedure details

A 50 ml. flask was charged with 0.94 g. 3-carbamylisonicotinic acid suspended in 8 ml. dimethylformamide. A 2.5 g. portion of lead tetra-acetate was added to the suspension, and the reaction mixture was stirred at 20° for 10 minutes. The reaction mixture was then warmed to 45° and stirred for 10 minutes. The cooled mixture was poured onto 30 grams crushed ice and the pale yellow solids were collected by filtration and dried in vacuo. Extensive decomposition of the product occurred upon attempted recrystallization from organic solvents. The final yield of 4-azaisatoic anhydride amounted to 0.65 g., melting point 218°, with decomposition, and represented 70 percent of theory. The structure was identified by elemental analysis, infrared spectroscopy and mass spectrometry.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lead tetra-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C:4]1[CH:12]=[N:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])(=O)N.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Pb+4].C[N:31](C)[CH:32]=[O:33]>>[C:5]12[C:4](=[CH:12][N:11]=[CH:10][CH:9]=1)[NH:31][C:32](=[O:33])[O:8][C:6]2=[O:7] |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)C1=C(C(=O)O)C=CN=C1
Step Two
Name
lead tetra-acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 20° for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
flask was charged with 0.94 g
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then warmed to 45°
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
The cooled mixture was poured onto 30 grams
CUSTOM
Type
CUSTOM
Details
crushed ice
FILTRATION
Type
FILTRATION
Details
the pale yellow solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallization from organic solvents

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1=2C(=O)OC(NC1=CN=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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